molecular formula C27H31ClN4O4 B2833720 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide CAS No. 1223849-93-1

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide

Cat. No. B2833720
CAS RN: 1223849-93-1
M. Wt: 511.02
InChI Key: IDSUKCDZSXZFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide is a useful research compound. Its molecular formula is C27H31ClN4O4 and its molecular weight is 511.02. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives of 1,2,4-triazole and quinazoline, which share structural similarities with the compound , have been synthesized for their potential antimicrobial activities. These compounds were created by reacting various ester ethoxycarbonylhydrazones with primary amines, leading to the formation of substances with significant activity against a range of microorganisms. For instance, the synthesis of triazole derivatives has been shown to produce compounds with good to moderate antimicrobial effects, highlighting their potential as candidates for further development into antimicrobial agents (Bektaş et al., 2007).

Synthesis, Molecular Docking, and Biological Potentials

The development of quinazoline derivatives has also involved their synthesis from precursors such as ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, with subsequent cyclization to afford compounds with notable biological activities. These activities range from antioxidant and antiulcerogenic effects to anti-inflammatory properties, demonstrating the versatility of quinazoline derivatives in biomedical research. Moreover, molecular docking studies have suggested that these compounds may interact with key biological targets, such as COX-2, in a manner comparable to known therapeutic agents, further underscoring their potential therapeutic value (Borik et al., 2021).

Antitumor and Anticancer Activities

Quinazoline derivatives have been explored for their antitumor and anticancer activities, with several studies focusing on the synthesis of novel compounds that exhibit significant growth inhibitory effects against various cancer cell lines. The structural modification of quinazoline compounds to include features such as polyhalo, amino, and other substituents has led to the identification of potent derivatives with the ability to induce cell cycle arrest and apoptosis in cancer cells. These findings highlight the potential of quinazoline derivatives as candidates for anticancer drug development (Yan et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a pivotal role in the hydrolysis of acetylcholine, leading to the breakdown of this essential neurotransmitter in the synaptic cleft . In the later stages of Alzheimer’s disease (AD), there is an observed increase in BChE, which may serve as a compensatory mechanism to counterbalance the reduced AChE activity .

Mode of Action

This means the compound binds to the active sites of these enzymes, preventing them from interacting with their natural substrate, acetylcholine .

Biochemical Pathways

The compound’s action on AChE and BChE affects the cholinergic neurotransmission pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This can have downstream effects on various cognitive functions, as acetylcholine is a crucial neurotransmitter for memory and learning .

Pharmacokinetics

Similar compounds with a 1,2,4-triazine-3,5(2h,4h)-dione pharmacophore appear to be metabolically resistant to o-glucuronidation , which could potentially enhance their bioavailability.

Result of Action

The inhibition of AChE and BChE by this compound can lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This could potentially improve cognitive functions, such as memory and learning, which are impaired in conditions like Alzheimer’s disease .

properties

IUPAC Name

5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O4/c28-20-14-12-19(13-15-20)17-29-25(34)18-32-23-10-4-3-9-22(23)26(35)31(27(32)36)16-6-5-11-24(33)30-21-7-1-2-8-21/h3-4,9-10,12-15,21H,1-2,5-8,11,16-18H2,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUKCDZSXZFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.